molecular formula C13H16N2O B12605542 2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole CAS No. 918447-74-2

2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole

Cat. No.: B12605542
CAS No.: 918447-74-2
M. Wt: 216.28 g/mol
InChI Key: SZASYJWIZWAGPC-UHFFFAOYSA-N
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Description

2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of diethyl and phenyl substituents, as well as a keto group at the first position. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazoles often involves large-scale synthesis using efficient and cost-effective methods. The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced imidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or phenyl substituent.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of diethyl and phenyl groups, along with the keto functionality, provides distinct properties compared to other imidazole derivatives .

Properties

CAS No.

918447-74-2

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2,2-diethyl-1-oxido-4-phenylimidazol-1-ium

InChI

InChI=1S/C13H16N2O/c1-3-13(4-2)14-12(10-15(13)16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

SZASYJWIZWAGPC-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)CC

Origin of Product

United States

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